molecular formula C9H9N3O2S B039394 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide CAS No. 113546-63-7

2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B039394
CAS No.: 113546-63-7
M. Wt: 223.25 g/mol
InChI Key: LJEBGZZNJLKPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Mechanism of Action

Target of Action

The primary targets of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that benzoxazole derivatives have been shown to exhibit various biological activities , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Benzoxazole derivatives are known to be involved in various biological activities , indicating that this compound may affect multiple pathways

Result of Action

Some benzoxazole derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and to explore other potential results of its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol as a precursor.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the benzoxazole derivative with thiol-containing compounds under suitable conditions.

    Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety can be introduced by reacting the benzoxazole-sulfanyl derivative with hydrazine hydrate in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the hydrazide moiety.

    Substitution: The benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified hydrazide derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler derivative without the sulfanyl and acetic acid hydrazide moieties.

    Benzothiazole: A similar compound with a sulfur atom replacing the oxygen in the oxazole ring.

    Benzimidazole: A related compound with a nitrogen atom replacing the oxygen in the oxazole ring.

Uniqueness

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is unique due to the presence of the sulfanyl group and the acetic acid hydrazide moiety, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBGZZNJLKPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353716
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113546-63-7
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.